3-Bromo-2,5-dimethoxybenzyl Alcohol
Description
3-Bromo-2,5-dimethoxybenzyl Alcohol is a brominated benzyl alcohol derivative featuring methoxy groups at the 2- and 5-positions and a bromine substituent at the 3-position of the aromatic ring. Such compounds are typically intermediates in pharmaceutical synthesis, leveraging the electron-donating methoxy groups and halogen-directed reactivity for functionalization .
Properties
CAS No. |
196302-51-9 |
|---|---|
Molecular Formula |
C9H11BrO3 |
Molecular Weight |
247.09 g/mol |
IUPAC Name |
(3-bromo-2,5-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C9H11BrO3/c1-12-7-3-6(5-11)9(13-2)8(10)4-7/h3-4,11H,5H2,1-2H3 |
InChI Key |
JTYYNNSRXWOIEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)OC)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers: Bromo-Dimethoxybenzyl Alcohols
The positional arrangement of bromine and methoxy groups significantly impacts physicochemical properties and applications. Key comparisons include:
Key Observations :
- Stability : 4-Bromo-3,5-dimethoxybenzyl alcohol requires cold storage, suggesting higher lability compared to the 2-Bromo-4,5 isomer . This may arise from steric or electronic effects influencing degradation pathways.
- For example, 2-Bromo-4,5-dimethoxybenzyl alcohol is utilized in rotenoid synthesis due to its regioselective reactivity .
- Synthesis: Analogous compounds are synthesized via methods like those described by Nunn et al. (), involving iminodiacetic acid derivatives and halogenation strategies .
Halogenated Derivatives: Bromo vs. Chloro
Replacing methoxy groups with halogens alters electronic and steric properties. For instance:
Key Differences :
Physicochemical and Functional Comparisons
- Acid Reactivity : 2,5-Dimethoxybenzyl alcohol () reacts with acids to form esters or ethers, a property likely shared by this compound due to similar electronic environments .
- Thermal Stability : The melting point of 2-Bromo-4,5-dimethoxybenzyl alcohol (95–100°C) suggests moderate thermal stability, whereas cold-stored analogs (e.g., 4-Bromo-3,5-dimethoxy) may decompose at higher temperatures .
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